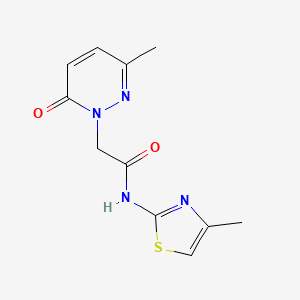
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridazinone core linked to a thiazole moiety. The structural formula can be represented as follows:
This structure is significant as it combines functionalities that may enhance biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit notable biological properties, including:
- Anticancer Activity : Many nitrogen-rich heterocycles have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of the thiazole ring can contribute to antimicrobial efficacy.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Below is a summary table of findings from relevant studies:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | HeLa | 45 ± 5 | Significant cytotoxicity observed |
| This compound | MCF-7 | 50 ± 4 | Comparable to standard chemotherapeutics |
These results indicate that the compound exhibits moderate cytotoxic activity against human cancer cell lines, suggesting potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Studies have shown that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound appears to interfere with DNA synthesis and cell cycle progression, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in treated cells.
Case Studies
Several case studies highlight the efficacy of this compound and related derivatives:
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against A549 lung cancer cells. The results indicated that modifications to the thiazole moiety enhanced cytotoxicity, with some derivatives achieving IC50 values below 30 μM, indicating potent activity.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of similar pyridazine derivatives. These compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that structural variations could lead to enhanced antimicrobial efficacy.
Eigenschaften
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-3-4-10(17)15(14-7)5-9(16)13-11-12-8(2)6-18-11/h3-4,6H,5H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPKQBKRGBIMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














